Cas no 920501-63-9 (1-cyclobutyl-1-(4-fluorophenyl)methanamine)

1-Cyclobutyl-1-(4-fluorophenyl)methanamine is a fluorinated amine compound featuring a cyclobutyl and a 4-fluorophenyl substituent. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the fluorophenyl group enhances metabolic stability and binding affinity in target interactions, while the cyclobutyl moiety contributes to conformational rigidity, influencing selectivity. This compound is well-suited for applications in medicinal chemistry, including the design of CNS-active agents and enzyme inhibitors. High purity and consistent quality ensure reliable performance in research and industrial-scale processes. Proper handling and storage under inert conditions are recommended to maintain stability.
1-cyclobutyl-1-(4-fluorophenyl)methanamine structure
920501-63-9 structure
Product Name:1-cyclobutyl-1-(4-fluorophenyl)methanamine
CAS No:920501-63-9
MF:C11H14FN
MW:179.233966350555
CID:756791
PubChem ID:24689224
Update Time:2025-05-20

1-cyclobutyl-1-(4-fluorophenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-cyclobutyl-4-fluoro-
    • 1-cyclobutyl-1-(4-fluorophenyl)methanamine
    • cyclobutyl-(4-fluorophenyl)methanamine
    • 920501-63-9
    • cyclobutyl(4-fluorophenyl)methanamine
    • AKOS000169549
    • SCHEMBL2790915
    • Z291232488
    • EN300-69647
    • AKOS016903200
    • Inchi: 1S/C11H14FN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2
    • InChI Key: URHZIKVJKQVHEV-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1CCC1)N

Computed Properties

  • Exact Mass: 179.111027613g/mol
  • Monoisotopic Mass: 179.111027613g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 257.1±15.0 °C at 760 mmHg
  • Flash Point: 120.2±8.3 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-cyclobutyl-1-(4-fluorophenyl)methanamine Security Information

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Additional information on 1-cyclobutyl-1-(4-fluorophenyl)methanamine

Comprehensive Overview of 1-Cyclobutyl-1-(4-Fluorophenyl)Methanamine (CAS No. 920501-63-9): Properties, Applications, and Market Insights

1-Cyclobutyl-1-(4-fluorophenyl)methanamine (CAS 920501-63-9) is a specialized organic compound that has garnered significant attention in pharmaceutical research and fine chemical synthesis. This amine derivative features a unique structural combination of a cyclobutyl ring and a 4-fluorophenyl group, making it a valuable intermediate for drug discovery. The presence of the fluorine substituent enhances its metabolic stability and binding affinity, which explains its growing popularity in medicinal chemistry applications.

Recent trends in AI-driven drug discovery have increased demand for novel building blocks like 1-cyclobutyl-1-(4-fluorophenyl)methanamine. Pharmaceutical researchers frequently search for "fluorinated amine building blocks" and "small ring compounds for drug design" - areas where this compound shows particular promise. Its molecular weight of 179.22 g/mol and balanced lipophilicity make it suitable for crossing biological membranes, a key requirement in modern CNS drug development.

The synthetic versatility of CAS 920501-63-9 allows for numerous derivatization possibilities. Chemists can modify either the cyclobutyl moiety or the aromatic fluorine position to create diverse molecular architectures. This adaptability answers frequent search queries about "modifiable fluorinated scaffolds" and "constrained amine synthons". The compound's stability under various reaction conditions further enhances its utility in multi-step syntheses.

From a commercial perspective, 1-cyclobutyl-1-(4-fluorophenyl)methanamine has seen steady market growth, particularly from suppliers specializing in pharmaceutical intermediates. Current pricing reflects its status as a premium building block, with purity grades typically ranging from 95% to 99%. The compound's shelf life and storage requirements (typically 2-8°C under inert atmosphere) are common questions among purchasers evaluating this material for their research programs.

Analytical characterization of 920501-63-9 typically involves GC-MS, HPLC, and NMR techniques. The proton NMR spectrum clearly shows distinctive patterns for the cyclobutyl protons (δ 1.8-2.5 ppm) and aromatic fluorophenyl signals (δ 6.8-7.3 ppm), which are frequently referenced in spectral databases. These analytical profiles help researchers verify compound identity and purity - critical factors when answering search queries about "authentic characterization of fluorinated amines".

The pharmacological potential of 1-cyclobutyl-1-(4-fluorophenyl)methanamine stems from its ability to serve as a bioisostere for various endogenous amines. This property aligns with current trends in "structure-activity relationship optimization" searches. The fluorine atom provides electronic effects that can modulate receptor binding, while the cyclobutyl group introduces favorable conformational constraints - features highly sought after in modern GPCR-targeted drug discovery.

Environmental and safety considerations for CAS 920501-63-9 follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling procedures including PPE and ventilation are recommended. These safety aspects frequently appear in search queries about "handling fluorinated aromatic compounds" and "amine compound storage best practices", reflecting researchers' growing emphasis on laboratory safety standards.

Future applications of 1-cyclobutyl-1-(4-fluorophenyl)methanamine may expand into material science and catalysis, given the increasing interest in "fluorine-containing specialty chemicals". The compound's structural features could potentially serve as ligands in asymmetric synthesis or as components in advanced materials. This versatility positions it well to meet evolving research needs across multiple scientific disciplines.

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